![molecular formula C7H15N3S B1526790 1-Azido-3-[(2-methylpropyl)sulfanyl]propane CAS No. 1249700-90-0](/img/structure/B1526790.png)
1-Azido-3-[(2-methylpropyl)sulfanyl]propane
Übersicht
Beschreibung
1-Azido-3-[(2-methylpropyl)sulfanyl]propane, also referred to as AZPP, is a small organic molecule that has a wide range of applications in scientific research. It is a versatile molecule that is used in a variety of processes, from synthesis to biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Click Chemistry
1-Azido-3-[(2-methylpropyl)sulfanyl]propane: is utilized in click chemistry reactions, which are widely used for attaching various molecules together in a modular fashion. This compound can act as an azide component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the synthesis of complex molecules for pharmaceuticals, polymers, and materials science .
Medicinal Chemistry
In medicinal chemistry, this azido compound serves as a versatile intermediate for the synthesis of potential drug candidates. It can be incorporated into larger molecules to modulate their pharmacokinetic and pharmacodynamic properties, aiding in the development of new medications .
Materials Science
The azido group of 1-Azido-3-[(2-methylpropyl)sulfanyl]propane is reactive towards alkyne groups under certain conditions, allowing for the creation of novel polymeric materials with unique properties. These materials can have applications ranging from biodegradable plastics to high-performance aerospace components .
Environmental Science
In environmental science, this compound’s reactivity can be harnessed to develop sensors and assays for detecting pollutants and toxins. Its ability to undergo specific reactions makes it a valuable tool for environmental monitoring and cleanup strategies .
Biochemistry
This azido compound is used in bioconjugation techniques to label biomolecules selectively. It can be used to attach probes or other functional groups to proteins, nucleic acids, and other biological targets, which is crucial for studying biological processes and developing diagnostic assays .
Pharmacology
Pharmacological research utilizes 1-Azido-3-[(2-methylpropyl)sulfanyl]propane to create novel compounds that can interact with biological systems. It can help in the discovery of new therapeutic agents by serving as a building block for drug design and synthesis .
Chemical Engineering
In chemical engineering, this azido compound can be used to modify surfaces or create coatings with specific chemical functionalities. Its application in surface chemistry is vital for developing advanced materials with tailored interactions at the molecular level .
Nanotechnology
The compound’s ability to participate in click chemistry makes it suitable for constructing nanoscale structures and devices. It can be used to create nanomaterials with precise architectures for use in electronics, drug delivery, and imaging technologies .
Eigenschaften
IUPAC Name |
1-(3-azidopropylsulfanyl)-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3S/c1-7(2)6-11-5-3-4-9-10-8/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCASRBPJNPLSCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-tert-Butyl 7-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B1526715.png)









